Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate
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Overview
Description
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate is a synthetic organic compound with a unique structure that combines an octadecyl chain with an amino group, an ethylsulfanyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate typically involves a multi-step process. The starting materials include octadecyl alcohol, 4-amino-5-(ethylsulfanyl)-5-oxopentanoic acid, and appropriate reagents for esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Esterification: The first step involves the esterification of octadecyl alcohol with 4-amino-5-(ethylsulfanyl)-5-oxopentanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines), solvents like dichloromethane, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound. It may interact with biological molecules and pathways, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile compound for medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials. Its long alkyl chain and functional groups make it suitable for applications in surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes, alter receptor signaling, and affect membrane properties, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 4-amino-5-(methylsulfanyl)-5-oxopentanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Octadecyl 4-amino-5-(ethylsulfanyl)-5-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a ketone group.
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxobutanoate: Similar structure but with a shorter alkyl chain.
Uniqueness
Octadecyl 4-amino-5-(ethylsulfanyl)-5-oxopentanoate is unique due to its combination of a long octadecyl chain with an amino group, an ethylsulfanyl group, and a ketone group This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds
Properties
CAS No. |
661460-01-1 |
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Molecular Formula |
C25H49NO3S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
octadecyl 4-amino-5-ethylsulfanyl-5-oxopentanoate |
InChI |
InChI=1S/C25H49NO3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-24(27)21-20-23(26)25(28)30-4-2/h23H,3-22,26H2,1-2H3 |
InChI Key |
SBULSPFLCABRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)SCC)N |
Origin of Product |
United States |
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